O-Decanoyl-L-carnitine is a natural product found in Apis cerana with data available.
Decanoylcarnitine
CAS No.: 1492-27-9
Cat. No.: VC0525435
Molecular Formula: C17H33NO4
Molecular Weight: 315.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1492-27-9 |
|---|---|
| Molecular Formula | C17H33NO4 |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 2-[1-hydroxy-2-(trimethylazaniumyl)ethyl]-3-oxododecanoate |
| Standard InChI | InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-14(19)16(17(21)22)15(20)13-18(2,3)4/h15-16,20H,5-13H2,1-4H3 |
| Standard InChI Key | QDFUGZFFTZZWFP-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
| SMILES | CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
| Canonical SMILES | CCCCCCCCCC(=O)C(C(C[N+](C)(C)C)O)C(=O)[O-] |
| Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Decanoylcarnitine
Decanoylcarnitine (C₁₇H₃₃NO₄) is an ester formed between decanoic acid (a 10-carbon saturated fatty acid) and L-carnitine. Its molecular structure features a quaternary ammonium group linked to a hydroxylated carboxylic acid backbone, with the decanoyl group esterified to the hydroxyl moiety .
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₃NO₄ |
| Average Molecular Mass | 315.454 g/mol |
| Monoisotopic Mass | 315.240959 Da |
| CAS Registry Number | 25518-51-8 (enantiomer) |
| Solubility | Hydrophilic at physiological pH |
| Key Functional Groups | Carboxylate, trimethylammonium, ester |
The compound exists as enantiomers due to the chiral center at the carnitine moiety, with the (S)-enantiomer being biologically active . Its amphipathic nature enables interaction with both aqueous cellular environments and lipid membranes, facilitating its role in fatty acid transport .
Biochemical Role in Fatty Acid Metabolism
Decanoylcarnitine is integral to the carnitine shuttle system, which transports long-chain fatty acids into mitochondria for β-oxidation. This process involves three enzymatic steps:
-
Esterification: Cytosolic carnitine palmitoyltransferase 1 (CPT1) conjugates decanoic acid to carnitine, forming decanoylcarnitine .
-
Translocation: Decanoylcarnitine crosses the mitochondrial membrane via carnitine-acylcarnitine translocase .
-
Regeneration: Mitochondrial CPT2 cleaves the carnitine moiety, releasing decanoyl-CoA for β-oxidation .
In peroxisomes, decanoylcarnitine may also participate in medium-chain fatty acid oxidation, though this pathway remains less characterized .
Therapeutic Applications in Disease Models
Triple-Negative Breast Cancer (TNBC)
A 2024 study demonstrated that decanoylcarnitine inhibits TNBC progression in high-fat diet-fed mice. Key findings include:
-
Metastasis Suppression: Decanoylcarnitine reduced lung and liver metastases by 58% compared to controls .
-
Mechanistic Insight: RNA sequencing revealed downregulation of extracellular matrix (ECM) remodeling proteins, particularly matrix metalloproteinase-9 (Mmp9). Decanoylcarnitine treatment reduced Mmp9 expression by 72% in TNBC cells, impairing migration and invasion .
-
Synergy with Intermittent Fasting (IF): IF elevated serum decanoylcarnitine levels by 3.2-fold, correlating with tumor growth inhibition .
Hepatitis B Virus (HBV)-Induced Mitochondrial Dysfunction
In a 2025 study, decanoylcarnitine supplementation restored mitochondrial function in HBV-infected hepatocytes:
-
CPT1A Activation: Decanoylcarnitine upregulated CPT1A expression by 2.5-fold, enhancing fatty acid β-oxidation .
-
PPARα Signaling: Proteomic analysis identified peroxisome proliferator-activated receptor alpha (PPARα) as the primary pathway modulated, improving hepatic lipid homeostasis .
Metabolic Pathways and Regulatory Mechanisms
Decanoylcarnitine intersects with multiple metabolic networks:
| Pathway | Role of Decanoylcarnitine |
|---|---|
| PPARα Signaling | Enhances fatty acid oxidation genes |
| Inflammatory Response | Reduces IL-1α, MCP-1, and IP-10 levels |
| ECM Remodeling | Suppresses Mmp9 and collagenases |
Notably, decanoylcarnitine exhibits dual agonism at cannabinoid receptors (CB1/2) and antagonism at histamine H1/H2 receptors, suggesting pleiotropic effects on inflammation and neurotransmission .
Disease Associations and Diagnostic Utility
Metabolic Disorders
-
Obesity: Elevated serum decanoylcarnitine levels correlate with impaired β-oxidation in adolescents (p < 0.01) .
-
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCAD): Accumulation of decanoylcarnitine serves as a diagnostic biomarker (sensitivity: 92%, specificity: 89%) .
Recent Advances and Future Directions
A 2025 clinical trial (NCT04837230) is evaluating decanoylcarnitine as an adjunct therapy for HBV-related steatosis, with preliminary data showing a 34% reduction in hepatic lipid content . In oncology, nanoparticle-mediated delivery of decanoylcarnitine is being explored to enhance tumor targeting .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume